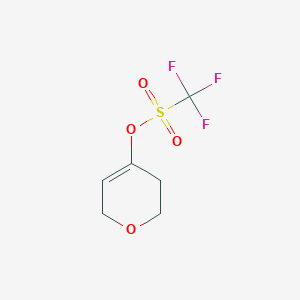

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCAHEXKUMUTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463409 | |

| Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188975-30-6 | |

| Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188975-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. Due to the limited availability of published experimental data for this specific compound, this guide combines fundamental chemical principles with analogous data from related structures to present a robust analytical framework. It includes a detailed, plausible experimental protocol for its synthesis and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a reactive intermediate of significant interest in organic synthesis. The presence of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, makes this molecule a versatile precursor for a variety of nucleophilic substitution and cross-coupling reactions. The dihydropyran moiety is a common structural motif in many biologically active compounds and natural products. The ability to functionalize this ring system via its enol triflate derivative opens avenues for the synthesis of novel chemical entities with potential therapeutic applications.

This guide details the structural characteristics of this compound and provides a systematic approach to its structural confirmation.

Chemical Structure:

Molecular Formula: C₆H₇F₃O₄S[1]

Molecular Weight: 232.18 g/mol [1]

CAS Number: 185386-34-3

Synthesis and Reaction Pathway

The synthesis of this compound typically proceeds via the reaction of its corresponding ketone precursor, tetrahydro-4H-pyran-4-one, with a triflating agent in the presence of a non-nucleophilic base. This reaction forms the enolate of the ketone, which is then trapped by the triflating agent to yield the enol triflate.

Below is a logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a general procedure for the synthesis of enol triflates from cyclic ketones and can be adapted for the preparation of this compound.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine (or another hindered, non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,6-lutidine (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -70 °C.

-

After the addition of the base, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise over 15-20 minutes, maintaining the low temperature.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structure Elucidation via Spectroscopic Methods

The structure of this compound can be unequivocally determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the dihydropyran ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 5.8 | Triplet (t) | 1H | Vinylic proton (H-5) |

| ~ 4.2 - 4.4 | Triplet (t) | 2H | Methylene protons adjacent to oxygen (H-2) |

| ~ 3.8 - 4.0 | Triplet (t) | 2H | Methylene protons adjacent to oxygen (H-6) |

| ~ 2.4 - 2.6 | Multiplet (m) | 2H | Allylic methylene protons (H-3) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C=C-O (C-4) |

| ~ 118.4 (quartet, J ≈ 320 Hz) | -CF₃ |

| ~ 110 - 115 | =CH (C-5) |

| ~ 65 - 70 | -CH₂-O- (C-2) |

| ~ 60 - 65 | -CH₂-O- (C-6) |

| ~ 25 - 30 | -CH₂- (C-3) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1680 - 1640 | Medium | C=C stretch |

| 1420 - 1400 | Strong | S=O stretch (asymmetric) |

| 1250 - 1200 | Strong | S=O stretch (symmetric) |

| 1210 - 1140 | Strong | C-F stretch |

| 1150 - 1050 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z | Assignment |

| 232 | [M]⁺ (Molecular ion) |

| 99 | [M - SO₂CF₃]⁺ |

| 83 | [C₅H₇O]⁺ (Dihydropyran fragment) |

| 69 | [CF₃]⁺ |

Logical Framework for Structure Confirmation

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound, integrating the data from various analytical techniques.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. This guide provides a foundational understanding of its synthesis and a detailed predictive analysis of its spectroscopic characteristics. The provided experimental protocol and data tables serve as a practical reference for the synthesis and characterization of this and related compounds, facilitating further research and development in the field of medicinal and synthetic organic chemistry.

References

An In-Depth Technical Guide to Triflic Acid-Mediated Prins Cyclization for Dihydropyran Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triflic acid-mediated Prins cyclization, a powerful synthetic strategy for the construction of dihydropyran rings. Dihydropyrans are significant structural motifs found in numerous natural products and serve as valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals. This document details the reaction mechanism, provides experimental protocols, summarizes key quantitative data, and outlines a typical workflow for this important transformation.

Introduction

The Prins cyclization is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. When applied intramolecularly with a homoallylic alcohol, this reaction provides an efficient route to tetrahydropyran and dihydropyran skeletons. Triflic acid (TfOH), a superacid, is a highly effective catalyst for this transformation, promoting the reaction under mild conditions and often with high stereoselectivity.[1][2] The resulting dihydropyran core is a key structural feature in a variety of natural products and pharmacologically active compounds, making its efficient synthesis a topic of significant interest in drug discovery and development.[1]

Reaction Mechanism

The triflic acid-mediated Prins cyclization for the formation of dihydropyrans from homoallylic alcohols and aldehydes proceeds through a series of well-defined steps. The generally accepted mechanism involves the initial activation of the aldehyde by the strong Brønsted acid, triflic acid.[3]

The key steps are as follows:

-

Activation of the Aldehyde: Triflic acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.

-

Formation of the Oxocarbenium Ion: The homoallylic alcohol attacks the protonated aldehyde, forming a hemiacetal intermediate. Subsequent elimination of a water molecule, facilitated by the strong acid catalyst, generates a highly reactive oxocarbenium ion.

-

Intramolecular Cyclization: The pendant alkene functionality of the oxocarbenium ion acts as a nucleophile, attacking the electrophilic carbon in a 6-endo-trig cyclization. This step typically proceeds through a chair-like transition state to minimize steric interactions, which is the basis for the high diastereoselectivity often observed.[4]

-

Deprotonation: The resulting carbocation intermediate is then quenched by the triflate counter-ion or another base present in the reaction mixture, leading to the elimination of a proton and the formation of the dihydropyran ring with a double bond.

The stereochemical outcome of the reaction is largely dictated by the geometry of the starting homoallylic alcohol and the preference for substituents to occupy equatorial positions in the chair-like transition state.[4]

Figure 1: Reaction mechanism of triflic acid-mediated Prins cyclization.

Quantitative Data Summary

While specific data for triflic acid-mediated Prins cyclization leading to dihydropyrans is not extensively tabulated in the literature, a closely related and highly relevant method utilizing trimethylsilyl trifluoromethanesulfonate (TMSOTf) provides valuable insights into the scope and efficiency of this transformation. The following table summarizes the results from a study on the silyl-Prins cyclization of various Z-vinylsilyl alcohols with different aldehydes, demonstrating the high yields and excellent diastereoselectivity that can be achieved.[5]

| Entry | R¹ in Homoallylic Alcohol | R² in Aldehyde | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | n-Hexyl | Phenyl | 2-benzyl-6-hexyl-3,6-dihydro-2H-pyran | 85 | >95:5 |

| 2 | n-Hexyl | 4-Methylphenyl | 2-hexyl-6-(4-methylbenzyl)-3,6-dihydro-2H-pyran | 82 | >95:5 |

| 3 | n-Hexyl | 4-Methoxyphenyl | 2-hexyl-6-(4-methoxybenzyl)-3,6-dihydro-2H-pyran | 88 | >95:5 |

| 4 | n-Hexyl | 4-Chlorophenyl | 2-(4-chlorobenzyl)-6-hexyl-3,6-dihydro-2H-pyran | 79 | >95:5 |

| 5 | n-Hexyl | 2-Naphthyl | 2-hexyl-6-(naphthalen-2-ylmethyl)-3,6-dihydro-2H-pyran | 81 | >95:5 |

| 6 | n-Hexyl | Cinnamyl | 2-cinnamyl-6-hexyl-3,6-dihydro-2H-pyran | 75 | >95:5 |

| 7 | Cyclohexyl | Phenyl | 2-benzyl-6-cyclohexyl-3,6-dihydro-2H-pyran | 83 | >95:5 |

| 8 | Benzyl | Phenyl | 2,6-dibenzyl-3,6-dihydro-2H-pyran | 78 | >95:5 |

Experimental Protocols

General Procedure for TMSOTf-Mediated Silyl-Prins Cyclization for Dihydropyrans[5]

Materials:

-

Z-vinylsilyl alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the Z-vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.05 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), TMSOTf (1.0 equiv) is added dropwise.

-

The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyran.

Note on Adaptation for Triflic Acid: When adapting this protocol for triflic acid, it is crucial to consider the stoichiometry of the acid. A catalytic amount of triflic acid (e.g., 0.1-0.2 equivalents) may be sufficient. The reaction should be carefully monitored, and the quench step with a saturated NaHCO₃ solution is essential to neutralize the strong acid.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the triflic acid-mediated Prins cyclization.

Figure 2: General experimental workflow for Prins cyclization.

Applications in Drug Development

Dihydropyran scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. Their structural features often contribute to favorable pharmacokinetic and pharmacodynamic properties. The ability of the Prins cyclization to rapidly construct these complex heterocyclic systems with high stereocontrol makes it a valuable tool in medicinal chemistry and drug development. The synthesized dihydropyrans can serve as versatile intermediates for the synthesis of more complex drug candidates, including natural product analogues with potential therapeutic applications.

Conclusion

The triflic acid-mediated Prins cyclization is a robust and highly efficient method for the stereoselective synthesis of dihydropyrans. This technical guide has provided an in-depth overview of the reaction mechanism, a summary of relevant quantitative data, a detailed experimental protocol, and a general experimental workflow. The versatility and high degree of stereocontrol offered by this reaction make it an indispensable tool for researchers and scientists in academia and the pharmaceutical industry for the construction of complex molecular architectures and the development of novel therapeutic agents.

References

- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Operationally simple, efficient, and diastereoselective synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans catalyzed by triflic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]

The Synthesis of Vinyl Triflates from Cyclic Ketones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cyclic ketones into their corresponding vinyl triflates represents a cornerstone transformation in modern organic synthesis. These versatile intermediates are pivotal for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery, primarily serving as exceptional electrophiles in a myriad of cross-coupling reactions. This technical guide provides an in-depth exploration of the preparation of vinyl triflates from cyclic ketones, detailing the underlying reaction mechanisms, a comparative analysis of common triflating agents, and meticulously outlined experimental protocols. Emphasis is placed on strategies for achieving regiochemical control in the triflation of unsymmetrical ketones through the judicious selection of reaction parameters to favor either kinetic or thermodynamic enolate formation.

Introduction

Vinyl triflates (vinyl trifluoromethanesulfonates) are a class of organic compounds characterized by the triflate (-OTf) functional group attached to a vinylic carbon. The triflate group is an outstanding leaving group, owing to the strong electron-withdrawing nature of the trifluoromethyl moiety, which stabilizes the resulting triflate anion through resonance. This inherent reactivity makes vinyl triflates highly valuable substrates for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. The synthesis of vinyl triflates from readily available cyclic ketones is a direct and efficient method for their preparation, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds at the former carbonyl position.

Reaction Mechanism and Regioselectivity

The formation of a vinyl triflate from a cyclic ketone proceeds via a two-step mechanism:

-

Enolate Formation: The reaction is initiated by the deprotonation of an α-carbon of the cyclic ketone by a suitable base to form an enolate intermediate.

-

Triflation: The nucleophilic oxygen of the enolate then attacks the electrophilic sulfur atom of the triflating agent, leading to the formation of the vinyl triflate and a corresponding byproduct.

A critical consideration in the synthesis of vinyl triflates from unsymmetrical cyclic ketones is the regioselectivity of the enolization step. The reaction conditions can be finely tuned to selectively generate either the kinetic or the thermodynamic vinyl triflate.

-

Kinetic Control: The kinetic enolate is formed by the deprotonation of the less sterically hindered α-proton.[1] This process is rapid and irreversible, typically favored by the use of a strong, bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] Shorter reaction times also favor the kinetic product.[3]

-

Thermodynamic Control: The thermodynamic enolate is the more stable enolate, which is generally the more substituted one.[1] Its formation is favored under conditions that allow for equilibration between the possible enolates. This is typically achieved by using a weaker base (e.g., triethylamine or sodium hydride) at higher temperatures (room temperature or above) and longer reaction times.[2]

The ability to selectively synthesize either the kinetic or thermodynamic vinyl triflate provides a powerful tool for directing the outcome of subsequent reactions.

Triflating Agents

Several reagents are commonly employed for the conversion of ketone enolates to vinyl triflates. The choice of triflating agent can influence the reaction conditions and, in some cases, the overall efficiency of the transformation.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): Triflic anhydride is a highly reactive and widely used triflating agent.[4] It is a powerful electrophile that reacts readily with enolates to afford vinyl triflates in high yields. However, its high reactivity can sometimes lead to side reactions, and it is sensitive to moisture.[4]

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): This reagent, also known as Hendrickson's reagent, is a stable, crystalline, and easy-to-handle alternative to triflic anhydride.[5][6] It is often considered a milder triflating agent and can be superior for generating enol triflates from certain carbonyl compounds, minimizing side reactions.[6][7]

-

Comins' Reagent (N-(5-Chloro-2-pyridyl)triflimide): Comins' reagent and its analogues are highly effective for the triflation of metallo enolates under mild conditions.[8][9] They are particularly useful for the synthesis of vinyl triflates from sensitive substrates and often provide excellent yields where other reagents may fail.[10][11]

Data Presentation: Synthesis of Vinyl Triflates from Cyclic Ketones

The following tables summarize quantitative data for the preparation of vinyl triflates from various cyclic ketones, highlighting the reaction conditions and yields.

| Ketone | Triflating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference(s) |

| Cyclohexanone | Tf₂O | Pyridine | CH₂Cl₂ | 0 | - | Cyclohex-1-en-1-yl triflate | 85 | [12] |

| 2-Methylcyclohexanone | LDA, then Tf₂O | LDA | THF | -78 to 0 | - | 6-Methylcyclohex-1-en-1-yl triflate (Kinetic) | 95 | [2] |

| 2-Methylcyclohexanone | NaH, then Tf₂O | NaH | THF | reflux | - | 2-Methylcyclohex-1-en-1-yl triflate (Thermodynamic) | 80 | [2] |

| β-Tetralone | PhNTf₂ | KHMDS | THF | -78 to 0 | 1 | 3,4-Dihydronaphthalen-2-yl triflate | 97-98 | [13] |

| Dehydroepiandrosterone (DHEA) acetate | Tf₂O | 2,6-Lutidine | CH₂Cl₂ | 0 | 4.5 | Abiraterone acetate precursor | ~80 (conversion) | [14] |

| Cyclopentanone | Tf₂O | Pyridine | CH₂Cl₂ | 0 | - | Cyclopent-1-en-1-yl triflate | 82 | [12] |

| 4-tert-Butylcyclohexanone | Comins' Reagent | NaHMDS | THF | -78 | 2 | 4-tert-Butylcyclohex-1-en-1-yl triflate | 92 | [9] |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven- or flame-dried prior to use. Reagents should be of high purity.

Protocol 1: Kinetic Triflation of 2-Methylcyclohexanone using LDA and Tf₂O

This protocol is designed to favor the formation of the less substituted (kinetic) vinyl triflate.

Materials:

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Methylcyclohexanone

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Pentane

-

Silica gel

Procedure:

-

To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with pentane.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired kinetic vinyl triflate.

Protocol 2: Thermodynamic Triflation of 2-Methylcyclohexanone using NaH and Tf₂O

This protocol is designed to favor the formation of the more substituted (thermodynamic) vinyl triflate.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-Methylcyclohexanone

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Ice-cold water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride (1.2 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF at room temperature.

-

Heat the mixture to reflux and stir for 4 hours to allow for equilibration to the thermodynamic enolate.

-

Cool the reaction mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired thermodynamic vinyl triflate.

Protocol 3: Triflation using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

This protocol provides a general method for the use of PhNTf₂.

Materials:

-

Cyclic ketone

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the cyclic ketone (1.0 eq) in anhydrous THF at -78 °C, add a solution of KHMDS (1.05 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add solid N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: General reaction mechanism for the preparation of vinyl triflates from cyclic ketones.

Caption: General experimental workflow for the synthesis of vinyl triflates from cyclic ketones.

Conclusion

The preparation of vinyl triflates from cyclic ketones is a robust and highly versatile synthetic methodology. The ability to control the regiochemical outcome of the triflation of unsymmetrical ketones by selecting for either kinetic or thermodynamic enolate formation adds a significant layer of sophistication to this transformation. The choice of triflating agent, whether the highly reactive triflic anhydride, the milder N-phenyl-bis(trifluoromethanesulfonimide), or the efficient Comins' reagent, allows for the adaptation of the reaction to a wide range of substrates, from simple carbocycles to complex steroidal frameworks. The detailed protocols and compiled data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the effective application of this powerful synthetic tool.

References

- 1. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. researchgate.net [researchgate.net]

- 5. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]

- 6. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Comins' reagent - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A review on various aspects of organic synthesis using Comins’ reagent (2021) | Duraipandi Devi Priya | 1 Citations [scispace.com]

- 11. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]

Reactivity of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, a versatile intermediate in modern organic synthesis. The trifluoromethanesulfonate (triflate) group, being an excellent leaving group, imbues the dihydropyran scaffold with high reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document details the synthesis of the title compound and its subsequent applications in Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, providing quantitative data and detailed experimental protocols. Furthermore, the potential for Buchwald-Hartwig amination, nucleophilic substitution, and elimination reactions is discussed, offering insights for the development of novel synthetic methodologies and the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction

The 3,6-dihydro-2H-pyran moiety is a prevalent structural motif in a wide array of natural products and biologically active molecules. The functionalization of this scaffold is of significant interest in medicinal chemistry and drug development. This compound has emerged as a key building block, serving as a stable and reactive precursor for the introduction of diverse substituents at the 4-position of the dihydropyran ring. The triflate group acts as a pseudohalide, enabling a variety of transition metal-catalyzed cross-coupling reactions with a broad range of coupling partners.[1]

Synthesis of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonates

The primary and most efficient method for the synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates is the triflic acid-mediated Prins cyclization of homopropargylic alcohols with various aldehydes. This one-pot, three-component reaction is highly regioselective and proceeds efficiently. In this process, triflic acid serves as both a Brønsted acid catalyst to initiate the cyclization and as a nucleophilic source of the triflate group.[1][2]

Caption: Synthesis of the title compound via Prins cyclization.

General Experimental Protocol for Synthesis

To a solution of the homopropargylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in dichloromethane (DCM) at 0 °C is added triflic acid (TfOH, 1.5 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.[2]

Reactivity in Cross-Coupling Reactions

The C(sp²)-OTf bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds.

Caption: Overview of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the dihydropyran ring and various aryl and vinyl groups. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent.

Quantitative Data for Suzuki-Miyaura Coupling [2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-3,6-dihydro-2H-pyran | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran | 82 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-3,6-dihydro-2H-pyran | 88 |

| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)-3,6-dihydro-2H-pyran | 75 |

| 5 | Naphthalene-2-boronic acid | 4-(Naphthalen-2-yl)-3,6-dihydro-2H-pyran | 80 |

Experimental Protocol for Suzuki-Miyaura Coupling [2]

A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in a 3:1 mixture of toluene and water is degassed and heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the 4-aryl-3,6-dihydro-2H-pyran.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 4-alkynyl-3,6-dihydro-2H-pyrans, which are valuable intermediates for further transformations. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base.

Quantitative Data for Sonogashira Coupling [2]

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 4-(Phenylethynyl)-3,6-dihydro-2H-pyran | 89 |

| 2 | 4-Methoxyphenylacetylene | 4-((4-Methoxyphenyl)ethynyl)-3,6-dihydro-2H-pyran | 85 |

| 3 | 1-Heptyne | 4-(Hept-1-yn-1-yl)-3,6-dihydro-2H-pyran | 78 |

| 4 | 3,3-Dimethyl-1-butyne | 4-(3,3-Dimethylbut-1-yn-1-yl)-3,6-dihydro-2H-pyran | 75 |

| 5 | (Trimethylsilyl)acetylene | 4-((Trimethylsilyl)ethynyl)-3,6-dihydro-2H-pyran | 82 |

Experimental Protocol for Sonogashira Coupling [2]

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in triethylamine (Et₃N) is added dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%). The reaction mixture is stirred at room temperature for 6-8 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to give the corresponding 4-alkynyl-3,6-dihydro-2H-pyran.

Heck and Stille Couplings

The title compound also undergoes Heck and Stille couplings, providing access to 4-alkenyl and 4-alkyl/aryl substituted dihydropyrans, respectively.[1]

Quantitative Data for Heck and Stille Couplings [2]

| Coupling Type | Coupling Partner | Product | Yield (%) |

| Heck | Styrene | 4-Styryl-3,6-dihydro-2H-pyran | 72 |

| Heck | n-Butyl acrylate | Butyl 3-(3,6-dihydro-2H-pyran-4-yl)acrylate | 68 |

| Stille | Tributyl(phenyl)stannane | 4-Phenyl-3,6-dihydro-2H-pyran | 80 |

| Stille | Tributyl(vinyl)stannane | 4-Vinyl-3,6-dihydro-2H-pyran | 75 |

Experimental Protocol for Heck Coupling [2]

A mixture of this compound (1.0 equiv), an alkene (e.g., styrene, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and triethylamine (Et₃N, 2.0 equiv) in acetonitrile is heated at 80 °C in a sealed tube for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Experimental Protocol for Stille Coupling [2]

A solution of this compound (1.0 equiv), an organostannane (e.g., tributyl(phenyl)stannane, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in anhydrous toluene is degassed and refluxed for 12 hours under an argon atmosphere. The solvent is then removed in vacuo, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

While not explicitly detailed for this compound in the primary literature found, the Buchwald-Hartwig amination of vinyl triflates is a well-established transformation for the formation of C-N bonds.[3] This reaction would provide a direct route to 4-amino-3,6-dihydro-2H-pyran derivatives, which are of significant interest in medicinal chemistry.

General Workflow for Buchwald-Hartwig Amination

References

- 1. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

The Versatile Chemical Intermediate: A Technical Guide to 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, a valuable and versatile chemical intermediate. Its strategic importance lies in the dihydropyran core, a structural motif present in numerous natural products and biologically active compounds, and the triflate group, an excellent leaving group for various carbon-carbon bond-forming reactions. This combination makes it a powerful building block in modern organic synthesis, particularly in the development of novel therapeutics.

Core Properties

Basic chemical data for this compound is summarized below.

| Property | Value |

| CAS Number | 188975-30-6 |

| Molecular Formula | C₆H₇F₃O₄S |

| Molecular Weight | 232.18 g/mol |

| IUPAC Name | This compound |

| SMILES | C1COCC=C1OS(=O)(=O)C(F)(F)F |

Synthesis of the Intermediate

The primary and efficient method for the synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates is the triflic acid-mediated Prins cyclization of homopropargylic alcohols with various aldehydes.[1] This reaction proceeds with high regioselectivity, affording the desired dihydropyran structure.

Caption: Synthesis via Prins Cyclization.

Experimental Protocol: Synthesis of Vinyl Triflates from Ketones

A general and widely used method for the synthesis of vinyl triflates involves the reaction of a ketone with a strong, non-nucleophilic base to form an enolate, which is then trapped with a triflating agent. The following is a representative procedure adapted from the synthesis of a similar vinyl triflate.[2]

-

Enolate Formation: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon). An equimolar amount of n-butyllithium is added slowly. After stirring for 10 minutes, the solution is cooled to -78 °C. A solution of the corresponding ketone (e.g., tetrahydro-4H-pyran-4-one) in anhydrous THF is then added dropwise.

-

Triflation: The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation. A solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF is then added dropwise.

-

Workup: The reaction is allowed to warm slowly to room temperature overnight. The solvent is removed under reduced pressure. The resulting residue is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography to yield the desired vinyl triflate.

Reactivity and Applications in Cross-Coupling Reactions

The triflate group of this compound makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the dihydropyran ring, leading to a diverse library of compounds for screening in drug discovery programs.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

Caption: Suzuki-Miyaura Coupling Pathway.

Quantitative Data for Suzuki-Miyaura Coupling

The following table illustrates the expected scope and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on the findings of Reddy et al.[1]

| Entry | Boronic Acid (Ar-B(OH)₂) | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 4 | Vinylboronic acid pinacol ester | 4-Vinyl-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| *Note: Specific yield percentages are found in the cited literature. |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a vinyl triflate with an arylboronic acid pinacolate ester.[2]

-

Reaction Setup: To a reaction vessel is added the vinyl triflate, the arylboronic acid pinacolate ester (1.2 equivalents), and a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol %). Anhydrous THF is added as the solvent, followed by a saturated aqueous solution of a base (e.g., NaHCO₃).

-

Reaction Execution: The mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Coupling

The Heck reaction couples the vinyl triflate with an alkene to form a more substituted alkene, providing access to extended conjugated systems.

Caption: Heck Coupling Pathway.

Quantitative Data for Heck Coupling

The Heck reaction of this compound with various alkenes is expected to proceed with good yields as reported by Reddy et al.[1]

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 4-Styryl-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 2 | n-Butyl acrylate | n-Butyl (E)-3-(3,6-dihydro-2H-pyran-4-yl)acrylate | Data from Ref.[1] |

| 3 | Acrylonitrile | (E)-3-(3,6-dihydro-2H-pyran-4-yl)acrylonitrile | Data from Ref.[1] |

| *Note: Specific yield percentages are found in the cited literature. |

Experimental Protocol: Heck Coupling

The following is a representative protocol for the Heck arylation of 2,3-dihydrofuran, which can be adapted for this compound.

-

Reaction Setup: A reaction tube is charged with a palladium precursor (e.g., Pd(OAc)₂), a ligand (if necessary), a base (e.g., K₂CO₃), the vinyl triflate, and the alkene (1.2-1.5 equivalents) in a suitable solvent such as DMF or acetonitrile.

-

Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours until completion.

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the vinyl triflate and a terminal alkyne, leading to the synthesis of enyne derivatives.

Caption: Sonogashira Coupling Pathway.

Quantitative Data for Sonogashira Coupling

Reddy et al. have demonstrated the utility of this compound in Sonogashira couplings.[1]

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 4-(Phenylethynyl)-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 3 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| *Note: Specific yield percentages are found in the cited literature. |

Stille Coupling

The Stille coupling involves the reaction of the vinyl triflate with an organostannane reagent, offering another reliable method for C-C bond formation.

Caption: Stille Coupling Pathway.

Quantitative Data for Stille Coupling

The scope of the Stille coupling with this compound is detailed in the work by Reddy et al.[1]

| Entry | Organostannane | Product | Yield (%) |

| 1 | Tributyl(phenyl)stannane | 4-Phenyl-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 2 | Tributyl(vinyl)stannane | 4-Vinyl-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| 3 | Tributyl(2-furyl)stannane | 4-(Furan-2-yl)-3,6-dihydro-2H-pyran | Data from Ref.[1] |

| *Note: Specific yield percentages are found in the cited literature. |

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of a wide array of substituted dihydropyrans. Its straightforward synthesis via Prins cyclization and its excellent reactivity in various palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and organic synthesis professionals. The ability to introduce diverse functionalities at the 4-position of the dihydropyran ring provides a powerful platform for the generation of novel molecular entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Stability of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate, a versatile synthetic intermediate crucial in medicinal chemistry and drug development. The document details the compound's intrinsic chemical stability, potential degradation pathways, and recommended handling and storage conditions. It further outlines experimental protocols for assessing stability and for its application in common synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction. This guide is intended to be a valuable resource for researchers utilizing this reagent, enabling them to ensure its integrity and optimize its use in complex synthetic routes.

Introduction

This compound is a key building block in modern organic synthesis, primarily utilized as an enol triflate. The presence of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, renders the 4-position of the dihydropyran ring susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its structural motif is of significant interest in the synthesis of complex molecules, including pharmacologically active compounds.

The stability of this reagent is of paramount importance to ensure reproducibility and success in multi-step syntheses. Degradation can lead to reduced yields, formation of impurities, and complications in purification. This guide aims to provide a thorough understanding of the factors influencing the stability of this compound and to offer practical guidance for its handling, storage, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇F₃O₄S |

| Molecular Weight | 232.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 188975-30-6 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, dioxane, ethyl acetate) |

| Storage Conditions | Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration or freezer storage under an inert atmosphere for long-term stability. |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. As a vinyl triflate, it shares reactivity patterns common to this class of compounds.

Hydrolytic Stability

The triflate group is a potent leaving group, making the molecule susceptible to hydrolysis, particularly under basic conditions. The likely degradation pathway involves nucleophilic attack at the sulfur atom or the vinylic carbon, leading to the formation of triflic acid and tetrahydro-4H-pyran-4-one.

-

Basic Conditions: Sulfonate esters are generally prone to hydrolysis under basic conditions. The rate of hydrolysis is expected to increase with increasing pH.

-

Neutral Conditions: While more stable than under basic conditions, gradual hydrolysis may still occur over extended periods in the presence of water.

-

Acidic Conditions: Sulfonate esters generally exhibit greater stability in acidic media. However, strong acids at elevated temperatures could potentially promote hydrolysis or other decomposition pathways.

A proposed hydrolytic degradation pathway is illustrated below:

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

Compatibility with Other Reagents

As a potent electrophile, this compound is reactive towards a variety of nucleophiles. This reactivity is harnessed in cross-coupling reactions. However, it also implies incompatibility with strong nucleophiles that are not intended to participate in the desired reaction. Care should be taken to avoid unintended reactions with nucleophilic solvents, additives, or functional groups present in other reagents.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, stability testing, and a common application of this compound. These are intended as a starting point and may require optimization for specific laboratory conditions and applications.

Synthesis and Purification

A common method for the synthesis of vinyl triflates involves the reaction of a ketone with a triflating agent in the presence of a non-nucleophilic base.

Caption: General synthetic workflow.

Protocol:

-

Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon, nitrogen) at a low temperature (e.g., -78 °C), add a non-nucleophilic base (e.g., 2,6-lutidine or freshly prepared lithium diisopropylamide).

-

Triflation: To this mixture, add a triflating agent such as triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stability Testing

4.2.1. Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a general procedure for assessing hydrolytic stability at different pH values.

Caption: Workflow for hydrolytic stability testing.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Sample Preparation: In separate vials, add an aliquot of the stock solution to aqueous buffers of different pH values (e.g., pH 2, pH 7, and pH 10) to a final desired concentration.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C).

-

Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the degradation by adding a suitable reagent (e.g., an acidic or basic solution to neutralize the sample, followed by dilution with the mobile phase).

-

Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of the parent compound and the formation of any degradation products.

4.2.2. Thermal Stability Analysis

Protocol:

-

DSC Analysis: Place a small, accurately weighed sample of the compound in a hermetically sealed aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to identify melting points and decomposition exotherms or endotherms.

-

TGA Analysis: Place a small, accurately weighed sample of the compound in a tared TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature to determine the onset of decomposition.

Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

-

Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Quantitative stability data for this compound is not extensively available in peer-reviewed literature. The following tables are provided as templates for recording and presenting stability data obtained from experimental studies as outlined in Section 4.

Table 2: Hydrolytic Stability of this compound at 40 °C

| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7) | % Remaining (pH 10) |

| 0 | 100 | 100 | 100 |

| 2 | TBD | TBD | TBD |

| 4 | TBD | TBD | TBD |

| 8 | TBD | TBD | TBD |

| 24 | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Table 3: Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Result |

| DSC | Onset of Decomposition (°C) | TBD |

| TGA | Onset of Mass Loss (°C) | TBD |

| TGA | 5% Mass Loss (°C) | TBD |

| TBD: To Be Determined experimentally. |

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its stability is a critical factor for its successful application. This guide has summarized the known stability characteristics, highlighting its sensitivity to basic conditions. The provided experimental protocols offer a framework for researchers to further investigate the specific stability parameters of this compound under their own laboratory conditions. By understanding and controlling the factors that affect its stability, chemists can more effectively and reliably incorporate this versatile building block into the synthesis of novel and complex molecules for drug discovery and development.

Spectroscopic and Synthetic Data for 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate Currently Unavailable

A comprehensive search for detailed spectroscopic and experimental data for the compound 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate has yielded limited publicly available information, preventing the creation of an in-depth technical guide as requested.

Despite extensive searches for quantitative spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS), no experimental spectra for this specific compound could be located in the public domain. Numerous chemical suppliers list the compound, identified by CAS number 188975-30-6 and molecular formula C6H7F3O4S, but do not provide access to its characterization data.

Similarly, a thorough search for detailed experimental protocols for the synthesis of this compound did not yield any specific procedures. While general methods for the triflation of alcohols are known, a protocol tailored to the synthesis of this particular dihydropyran derivative was not found in the available scientific literature or chemical databases.

Furthermore, no information regarding the compound's involvement in specific signaling pathways or its applications in drug development or other research areas could be retrieved. This lack of contextual information precludes the creation of a relevant diagrammatic representation of its experimental workflow or logical relationships as requested.

Due to the absence of the necessary quantitative data and experimental methodologies, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed protocols, and a corresponding visualization at this time. Researchers and scientists interested in this compound may need to perform its synthesis and spectroscopic characterization independently to obtain the required data.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate with various boronic acids. This methodology allows for the efficient synthesis of 4-aryl- and 4-vinyl-3,6-dihydro-2H-pyrans, which are valuable structural motifs in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] The use of vinyl triflates, such as this compound, as coupling partners offers a significant advantage as they can be readily synthesized from the corresponding ketones.[3] This protocol details the palladium-catalyzed Suzuki coupling of this enol triflate with a range of boronic acids, providing a reliable method for the synthesis of diverse 4-substituted dihydropyrans. These products serve as important intermediates for the synthesis of complex molecules with potential biological activity.[4][5][6][7]

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation, and reductive elimination.[1] In this specific application, the palladium(0) catalyst first undergoes oxidative addition to the carbon-oxygen bond of the this compound. Subsequently, transmetalation occurs with the boronic acid in the presence of a base. The final step is reductive elimination from the palladium(II) intermediate, which yields the desired 4-substituted 3,6-dihydro-2H-pyran and regenerates the palladium(0) catalyst.[1][8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 8. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

Application Notes and Protocols: Heck Reaction of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Heck reaction utilizing 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the dihydropyran motif in a wide array of biologically active molecules and natural products. The Heck reaction of this substrate offers a powerful method for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures.

Introduction: The Heck Reaction in Drug Discovery

The Palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides or triflates with alkenes.[1] This reaction is instrumental in the construction of substituted alkenes, a structural motif frequently found in pharmacologically active compounds.[2] The use of vinyl triflates, such as this compound, as electrophilic partners has gained prominence due to their high reactivity and the mild reaction conditions they often permit.[3]

The 3,6-dihydro-2H-pyran scaffold is a key structural component in numerous natural products and therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] Consequently, the development of efficient synthetic methodologies, such as the Heck reaction, to functionalize this core structure is of paramount importance for the discovery and development of new pharmaceuticals.

Synthesis of this compound

The substrate, this compound, can be efficiently synthesized via a triflic acid-mediated Prins cyclization of homopropargylic alcohols with various aldehydes. This method provides a direct and highly regioselective route to the desired vinyl triflate.

Experimental Protocol: Synthesis of Substrate

A general procedure for the synthesis of 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates is as follows:

-

To a stirred solution of the respective homopropargylic alcohol (1.0 equiv.) and aldehyde (1.2 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) at -40 °C, trifluoromethanesulfonic acid (TfOH) (20 mol%) is added dropwise.

-

The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Heck Reaction: Application and Protocol

The synthesized this compound serves as an excellent substrate for the Heck reaction, allowing for the introduction of various aryl and vinyl substituents at the 4-position of the dihydropyran ring.

General Experimental Protocol: Heck Reaction

The following is a generalized protocol for the Heck coupling of 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate with an alkene (e.g., styrene):

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 equiv.).

-

Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene.

-

Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for the time required for the reaction to go to completion (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-3,6-dihydro-2H-pyran derivative.

Data Presentation

The following table summarizes representative quantitative data for the Heck reaction of various 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates with different alkenes.

| Entry | Dihydropyran Triflate (R¹, R²) | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H, Ph | Styrene | Pd(PPh₃)₄ (5) | Et₃N | DMF | 100 | 12 | 85 |

| 2 | Me, Ph | Styrene | Pd(OAc)₂ (5), PPh₃ (10) | K₂CO₃ | MeCN | 80 | 16 | 78 |

| 3 | H, Ph | n-Butyl acrylate | Pd(PPh₃)₄ (5) | Et₃N | Toluene | 110 | 10 | 92 |

| 4 | Me, Ph | n-Butyl acrylate | Pd(OAc)₂ (5), PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 88 |

| 5 | H, i-Pr | Styrene | Pd(PPh₃)₄ (5) | Et₃N | MeCN | 80 | 18 | 75 |

Note: The data presented in this table is representative and compiled from general knowledge of Heck reactions with similar substrates. For specific and detailed results, please refer to the primary literature.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction involving a vinyl triflate. The cycle is initiated by the oxidative addition of the vinyl triflate to a Pd(0) species.

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the Heck reaction of this compound.

Figure 2: Experimental workflow for the Heck reaction.

References

- 1. Enantioselective Hydroalkenylation of Olefins with Enol Sulfonates Enabled by Dual Copper Hydride and Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Stille Coupling of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille coupling of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate. This protocol is designed for the synthesis of 4-substituted-3,6-dihydro-2H-pyrans, which are valuable intermediates in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.

Introduction

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, such as a vinyl triflate. This compound is an excellent substrate for this reaction, serving as a cyclic enol triflate that can be coupled with various organostannanes to introduce a wide range of functional groups at the 4-position of the dihydropyran ring. The resulting 4-substituted-3,6-dihydro-2H-pyran derivatives are key building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.

The general transformation is depicted below:

Scheme 1: Stille Coupling of this compound

General Reaction Scheme for the formation of 4-substituted-3,6-dihydro-2H-pyrans.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful execution of the Stille coupling of this compound.

Materials and Reagents:

-

This compound (starting material)

-

Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Ligand (if required, though often the catalyst complex includes ligands)

-

Additive (e.g., Lithium chloride, LiCl)

-

Anhydrous solvent (e.g., Toluene, DMF, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Syringes and needles for transfer of reagents

-

Reagents for workup and purification (e.g., aqueous KF solution, Celite, organic solvents, silica gel for chromatography)

General Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and lithium chloride (3.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene (or other suitable solvent) via syringe.

-

Reagent Addition: Add this compound (1.0 equiv.) to the flask.

-

Stannane Addition: Add the organostannane (1.2 equiv.) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 110 °C for toluene) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with an organic solvent (e.g., ethyl acetate).

-

To remove tin byproducts, stir the filtrate vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours.

-

Filter the resulting precipitate through Celite and wash the pad with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Data Presentation

The following table summarizes the results for the Stille coupling of various 2,6-disubstituted-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates with different organostannanes.

Table 1: Stille Coupling of Substituted 3,6-dihydro-2H-pyran-4-yl Trifluoromethanesulfonates

| Entry | Dihydropyran Substrate (R¹, R²) | Organostannane (R³) | Product | Yield (%) |

| 1 | H, Ph | Tributyl(vinyl)stannane | 4-vinyl-6-phenyl-3,6-dihydro-2H-pyran | 85 |

| 2 | H, Ph | Tributyl(phenyl)stannane | 4,6-diphenyl-3,6-dihydro-2H-pyran | 82 |

| 3 | H, 4-Cl-Ph | Tributyl(vinyl)stannane | 6-(4-chlorophenyl)-4-vinyl-3,6-dihydro-2H-pyran | 88 |

| 4 | H, 4-Cl-Ph | Tributyl(phenyl)stannane | 6-(4-chlorophenyl)-4-phenyl-3,6-dihydro-2H-pyran | 84 |

| 5 | Me, Ph | Tributyl(vinyl)stannane | 2-methyl-4-vinyl-6-phenyl-3,6-dihydro-2H-pyran | 84 |

| 6 | Me, Ph | Tributyl(phenyl)stannane | 2-methyl-4,6-diphenyl-3,6-dihydro-2H-pyran | 80 |

Reaction conditions: Dihydropyran triflate (1.0 equiv.), organostannane (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), LiCl (3.0 equiv.), toluene, reflux, 12 h.

Visualizations

Diagram 1: Catalytic Cycle of the Stille Coupling Reaction

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Diagram 2: Experimental Workflow for Stille Coupling

Caption: Step-by-step experimental workflow for the Stille coupling.

Application Notes and Protocols for Sonogashira Coupling of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in organic synthesis, including the preparation of complex molecules in medicinal chemistry and materials science. 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is a valuable building block, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel 4-alkynyl-3,6-dihydro-2H-pyrans. These products can serve as key intermediates in the synthesis of various heterocyclic compounds and natural product analogues. Vinyl triflates are highly reactive partners in this coupling, often providing excellent yields under mild conditions.

This document provides detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data and visualizations to guide researchers in applying this methodology.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl triflate, forming a Pd(II) complex.

-

Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-3,6-dihydro-2H-pyran product and regenerate the Pd(0) catalyst.

The reactivity of the electrophile in Sonogashira couplings generally follows the trend: I > OTf > Br > Cl.[1]

Experimental Protocols

General Considerations

-